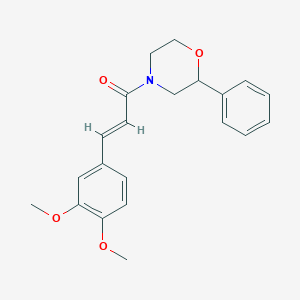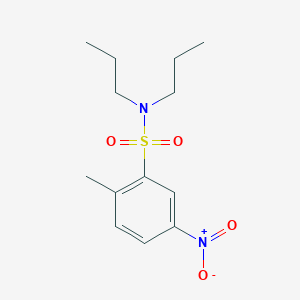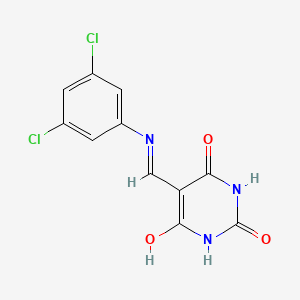![molecular formula C12H20BFO3Si B2543021 {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid CAS No. 2377608-27-8](/img/structure/B2543021.png)
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid: is a specialized chemical compound that combines a boronic acid group with a fluorophenyl ring protected by a tert-butyldimethylsilyl (TBDMS) ether group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material is a fluorophenyl boronic acid, which is reacted with a TBDMS chloride in the presence of a base such as triethylamine (Et3N) to form the TBDMS-protected boronic acid.
Purification: : The reaction mixture is then purified, often through recrystallization or column chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring consistent quality and yield. Specialized equipment and controlled reaction conditions are necessary to maintain the integrity of the sensitive boronic acid and TBDMS groups.
化学反应分析
Types of Reactions
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The fluorophenyl ring can be reduced under certain conditions.
Substitution: : The TBDMS group can be selectively removed using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Fluoride sources like TBAF are used to cleave the TBDMS group.
Major Products Formed
Oxidation: : Borates and other oxidized derivatives.
Reduction: : Reduced fluorophenyl derivatives.
Substitution: : Deprotection yields the corresponding phenyl boronic acid.
科学研究应用
Chemistry
In synthetic chemistry, {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of biaryls.
Biology
The compound is employed in biological studies to investigate the role of boronic acids in biological systems. Its fluorinated structure makes it a valuable tool for probing biological interactions and pathways.
Medicine
In medicinal chemistry, boronic acids are explored for their potential therapeutic applications, including as enzyme inhibitors and in drug design. The TBDMS-protected boronic acid can be used to create prodrugs that are activated in specific environments within the body.
Industry
The compound finds use in the development of materials and coatings, where its chemical stability and reactivity are advantageous.
作用机制
The mechanism by which {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The TBDMS group provides stability to the boronic acid, preventing premature hydrolysis.
相似化合物的比较
Similar Compounds
Boronic Acids: : Other boronic acids without the TBDMS protection.
Fluorophenyl Boronic Acids: : Similar compounds without the TBDMS group.
TBDMS-Protected Compounds: : Other compounds protected with TBDMS groups.
Uniqueness
The uniqueness of {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid lies in its combination of the boronic acid group with the TBDMS-protected fluorophenyl ring. This combination provides both stability and reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGCEYGIOTKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)
![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)



![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)
![2-[(4-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2542951.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2542960.png)
![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)
